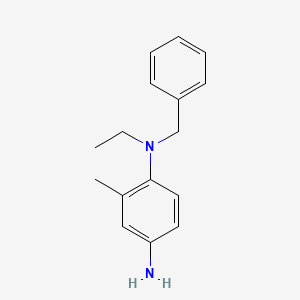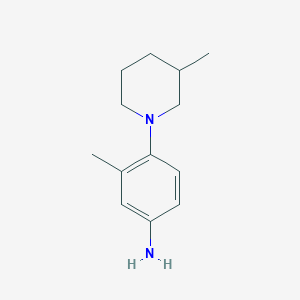
3-Methyl-4-(3-methyl-1-piperidinyl)aniline
Vue d'ensemble
Description
“3-Methyl-4-(3-methyl-1-piperidinyl)aniline” is a chemical compound with the CAS Number: 1152866-57-3 . It has a molecular weight of 204.32 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 .Applications De Recherche Scientifique
MPMPA is used in a variety of scientific research applications. It is used in the synthesis of other compounds, such as amino acids, peptides, and heterocyclic compounds. It is also used in the synthesis of drugs, including those used to treat neurological disorders. In addition, MPMPA is used in the study of enzyme kinetics and the study of protein-ligand interactions.
Mécanisme D'action
MPMPA is known to interact with proteins and enzymes in a variety of ways. It has been shown to bind to a variety of proteins, including G-protein coupled receptors, ion channels, and enzymes. It is also known to interfere with the activity of some enzymes, such as tyrosine kinases and cytochrome P450 enzymes.
Biochemical and Physiological Effects
MPMPA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of ion channels, G-protein coupled receptors, and enzymes. It has also been shown to interact with a variety of receptors, including serotonin, dopamine, and muscarinic receptors. In addition, MPMPA has been shown to have an effect on the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
MPMPA is a highly efficient and cost-effective intermediate for the synthesis of a variety of compounds. It is also a relatively safe compound, with no known toxic effects. However, it is important to note that MPMPA is not soluble in water, and must be dissolved in an organic solvent before use. In addition, MPMPA has a relatively low solubility in some organic solvents, and must be used in relatively high concentrations in order to achieve the desired effect.
Orientations Futures
MPMPA is an important intermediate for the synthesis of a variety of compounds, and is used in a variety of scientific research applications. In the future, MPMPA could be used in the development of new drugs and therapeutics, as well as in the study of protein-ligand interactions. Additionally, MPMPA could be used to study the regulation of gene expression and the modulation of enzyme activity. Finally, MPMPA could be used in the development of new and improved synthetic methods, such as the use of novel catalysts and solvents.
Safety and Hazards
Propriétés
IUPAC Name |
3-methyl-4-(3-methylpiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-4-3-7-15(9-10)13-6-5-12(14)8-11(13)2/h5-6,8,10H,3-4,7,9,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYHLWFKKQINAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{1-[3-(Difluoromethoxy)phenyl]ethyl}(2-methylpropyl)amine](/img/structure/B1386030.png)


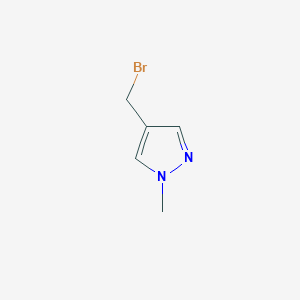

![6-Chloro-3-(3-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1386036.png)

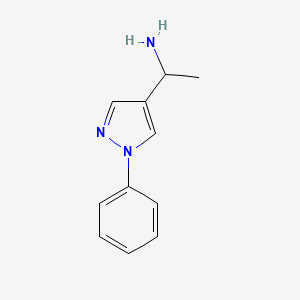


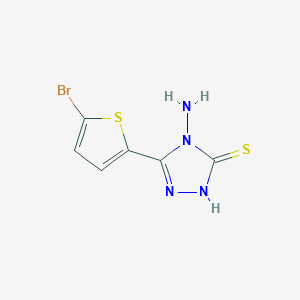
![2-[2-(4-Fluorophenoxy)ethyl]piperidine](/img/structure/B1386050.png)
